molecular formula C11H13N3S B15334971 2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole

2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole

Cat. No.: B15334971
M. Wt: 219.31 g/mol
InChI Key: WBOOHIWPGZVXLO-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 3-methylphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with 3-methylphenethyl bromide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the phenethyl substitution, leading to different chemical properties and applications.

    5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a phenethyl group, affecting its reactivity and biological activity.

    2-Amino-5-methyl-1,3,4-thiadiazole: Has a methyl group instead of a phenethyl group, resulting in different physical and chemical properties.

Uniqueness: 2-Amino-5-(3-methylphenethyl)-1,3,4-thiadiazole is unique due to the presence of the 3-methylphenethyl group, which imparts specific steric and electronic effects. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-[2-(3-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-8-3-2-4-9(7-8)5-6-10-13-14-11(12)15-10/h2-4,7H,5-6H2,1H3,(H2,12,14)

InChI Key

WBOOHIWPGZVXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC2=NN=C(S2)N

Origin of Product

United States

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